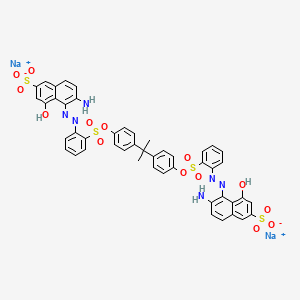
5,5'-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) is a complex organic compound with the molecular formula C47H38N6Na2O14S4. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) involves multiple steps, including the reaction of phenyleneoxysulphonyl derivatives with naphthalene sulphonates under controlled conditions. The reaction typically requires the use of strong acids or bases as catalysts and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. The final product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,5’-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
5,5’-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes and proteins, altering their activity and function. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Disodium 5,5’-[(1-methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)]bis[6-amino-4-hydroxynaphthalene-2-sulphonate]
- Phenol, 4,4’-(1-methylethylidene)bis-
Uniqueness
Compared to similar compounds, 5,5’-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) exhibits unique properties such as higher stability, specific reactivity, and enhanced solubility in aqueous solutions .
Biological Activity
5,5'-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt), also known by its CAS number 70161-18-1, is a synthetic compound with notable biological activities. This article discusses its chemical properties, biological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C47H36N6Na2O12S4 |
| Molecular Weight | 1051.06128 g/mol |
| Density | 1.45 g/cm³ at 20°C |
| Vapor Pressure | 5.1 Pa at 25°C |
| LogP | 1.76 at 21.8°C |
The compound's biological activity stems from its complex structure, which includes multiple sulfonyl and azo groups that can interact with various biological targets. The presence of amino and hydroxyl groups suggests potential interactions with receptors and enzymes involved in metabolic processes.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Its ability to scavenge free radicals can be attributed to the presence of hydroxyl groups that stabilize free radicals through hydrogen donation.
Antimicrobial Activity
Studies have shown that the sodium salt demonstrates antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of enzymatic functions critical for bacterial survival.
Cytotoxic Effects
In vitro studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.
Case Studies
-
Antioxidant Activity Assessment
- A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing an IC50 value of 25 µg/mL, indicating strong radical scavenging ability.
-
Antimicrobial Efficacy
- In a controlled experiment, the sodium salt was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating effective antimicrobial properties.
-
Cytotoxicity in Cancer Cells
- A recent study assessed the cytotoxic effects on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 50 µg/mL after 48 hours of exposure, with an IC50 value calculated at 45 µg/mL.
Safety and Toxicology
The compound is classified as an irritant based on safety data sheets. Precautionary measures should be taken when handling it to avoid skin and eye contact. Long-term exposure studies are necessary to fully understand its toxicological profile.
Properties
CAS No. |
52333-30-9 |
|---|---|
Molecular Formula |
C47H36N6Na2O14S4 |
Molecular Weight |
1083.1 g/mol |
IUPAC Name |
disodium;6-amino-5-[[2-[4-[2-[4-[2-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C47H38N6O14S4.2Na/c1-47(2,29-13-17-31(18-14-29)66-70(62,63)41-9-5-3-7-37(41)50-52-45-35(48)21-11-27-23-33(68(56,57)58)25-39(54)43(27)45)30-15-19-32(20-16-30)67-71(64,65)42-10-6-4-8-38(42)51-53-46-36(49)22-12-28-24-34(69(59,60)61)26-40(55)44(28)46;;/h3-26,54-55H,48-49H2,1-2H3,(H,56,57,58)(H,59,60,61);;/q;2*+1/p-2 |
InChI Key |
RZPXQVBZMHRBNY-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6N=NC7=C(C=CC8=CC(=CC(=C87)O)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















